molecular formula C18H16N2O2S B2553587 2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 519149-99-6

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2553587
M. Wt: 324.4
InChI Key: BMLIGCJBOMKOQC-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The methoxy group attached to the phenyl ring and the acetamide moiety linked to the thiazole ring suggest that this compound could have interesting biological activities, as indicated by the related structures studied in the provided papers.

Synthesis Analysis

The synthesis of related thiazole and thiadiazole derivatives has been reported, where the introduction of a methoxy group and N-acetyl or propionyl substitutions have been shown to increase binding affinity and selectivity for human adenosine A3 receptors . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with various moieties has been explored, indicating that such compounds can be synthesized and modified to target specific receptors .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopy, and elemental analysis . Additionally, X-ray crystallography has been used to determine the structure of a related compound, providing insights into the conformation and geometry of these molecules .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from the synthesis methods and the biological activities they exhibit. For instance, the acetamide group in these compounds is a key functional group that can engage in further chemical transformations or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their substituents. The presence of a methoxy group and an acetamide moiety can affect the compound's solubility, stability, and overall reactivity. The biological activities of these compounds, such as their agonistic activity against β3-adrenergic receptors and their anticancer properties, are indicative of their chemical properties .

Relevant Case Studies

Several case studies have been reported where thiazole derivatives exhibit significant biological activities. For example, certain derivatives have shown potent agonistic activity against β3-adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes . Other derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents . Additionally, some compounds have shown anti-inflammatory and analgesic activities .

Scientific Research Applications

Selective β3-Adrenergic Receptor Agonists

Research has investigated compounds similar to "2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide" for their potential as selective human β3-adrenergic receptor agonists. Such compounds could be useful in treating obesity and type 2 diabetes, showing potent agonistic activity with selectivity over β1- and β2-adrenergic receptors, and demonstrating significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Antimicrobial and Anti-fungal Activities

Novel thiazole derivatives have been synthesized, incorporating various moieties and showing significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Saravanan et al., 2010).

Anti-inflammatory and Antioxidant Activities

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated, showing good antioxidant activity in several assays and excellent anti-inflammatory activity. These findings underscore the therapeutic potential of such compounds in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).

VEGF-A Inhibition for Antiproliferative Effects

Compounds within the same family have been investigated for their antiproliferative effect through translational VEGF-A inhibition. This suggests their application in cancer therapy, particularly in targeting vascular endothelial growth factor (VEGF) pathways (Prashanth et al., 2014).

Anticancer Activities

Research into thiazole and thiadiazole derivatives has revealed compounds with selective inhibition of leukemia cell lines, indicating their potential as anticancer agents. This opens avenues for developing targeted therapies against specific cancer types (Havrylyuk et al., 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIGCJBOMKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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